molecular formula C9H7F3N2O3 B133661 4'-Nitro-3'-(trifluoromethyl)acetanilide CAS No. 393-12-4

4'-Nitro-3'-(trifluoromethyl)acetanilide

Cat. No.: B133661
CAS No.: 393-12-4
M. Wt: 248.16 g/mol
InChI Key: MIHJCLQINRFOLX-UHFFFAOYSA-N
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Description

4’-Nitro-3’-(trifluoromethyl)acetanilide is an organic compound with the molecular formula C9H7F3N2O3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to an acetanilide core. This compound is known for its pale yellow solid appearance and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro-3’-(trifluoromethyl)acetanilide typically involves the nitration of 3’-(trifluoromethyl)acetanilide. The reaction is carried out under controlled conditions using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 4’-Nitro-3’-(trifluoromethyl)acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 4’-Nitro-3’-(trifluoromethyl)acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Nitro-3’-(trifluoromethyl)acetanilide has several applications in scientific research:

Comparison with Similar Compounds

  • 4’-Nitro-2’-(trifluoromethyl)acetanilide
  • 4-Nitro-3-(trifluoromethyl)aniline

Comparison: 4’-Nitro-3’-(trifluoromethyl)acetanilide is unique due to the specific positioning of the nitro and trifluoromethyl groups on the acetanilide core. This positioning influences its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the trifluoromethyl group at the 3’ position enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c1-5(15)13-6-2-3-8(14(16)17)7(4-6)9(10,11)12/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHJCLQINRFOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192539
Record name 4-Nitro-3-trifluoromethylacetanilide
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Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-12-4
Record name 4-Nitro-3-trifluoromethylacetanilide
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Record name 393-12-4
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Record name 4-Nitro-3-trifluoromethylacetanilide
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Record name 4'-Nitro-3'-(trifluoromethyl)acetanilide
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Record name 4-NITRO-3-TRIFLUOROMETHYLACETANILIDE
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Q & A

Q1: How is 4'-Nitro-3'-(trifluoromethyl)acetanilide used in prostate cancer research?

A1: this compound is structurally similar to Flutamide, a known antiandrogen drug used to treat prostate cancer. Researchers have utilized this similarity to design novel molecules where this compound serves as the targeting moiety. This moiety is linked to chelating groups capable of binding to radioactive isotopes like Technetium-99m (99mTc) []. These complexes are being investigated as potential Single Photon Emission Computed Tomography (SPECT) imaging agents for prostate cancer. The this compound portion is intended to direct the radioactive complex to androgen receptors, which are overexpressed in prostate cancer cells [].

Q2: What challenges exist in developing this compound-based imaging agents?

A2: One challenge lies in ensuring the stability of the radioactive complexes. Researchers are exploring various chelating groups and linkers to optimize the stability of the 99mTc complexes with the this compound conjugates []. The goal is to create a complex that remains intact in vivo long enough to allow for effective imaging while minimizing off-target effects from the radioactive isotope.

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